Technical Profile: Betaxolol Impurity C (CAS 63659-17-6)
Technical Profile: Betaxolol Impurity C (CAS 63659-17-6)
The following technical guide provides an in-depth characterization of CAS 63659-17-6, structured for researchers and drug development professionals.
Physicochemical Characterization, Synthesis, and Control Strategies
Executive Summary
CAS 63659-17-6 , officially designated as Betaxolol Impurity C (EP/USP), is a critical process-related intermediate in the synthesis of the cardioselective
Significance in Drug Development:
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Critical Quality Attribute (CQA): As an epoxide-containing intermediate, CAS 63659-17-6 is classified as a Potential Genotoxic Impurity (PGI) due to its alkylating capability. Regulatory guidelines (ICH M7) mandate its rigorous control to parts-per-million (ppm) levels in the final drug substance.
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Synthetic Origin: It is the direct product of the alkylation of 4-[2-(cyclopropylmethoxy)ethyl]phenol with epichlorohydrin.
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Stability Profile: The oxirane ring renders the molecule sensitive to hydrolysis and nucleophilic attack, necessitating specific handling protocols to prevent degradation into the corresponding diol (Betaxolol Impurity E).
Disambiguation Note: Automated databases occasionally mislink this CAS number to Sunifiram (a piperazine nootropic). Researchers must verify the structure; CAS 63659-17-6 strictly refers to the Betaxolol epoxide intermediate .
Physicochemical Profile
The following data consolidates experimental and predicted characteristics for CAS 63659-17-6.
Table 1: Core Chemical Specifications
| Property | Specification | Notes |
| Chemical Name | 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane | IUPAC |
| Molecular Formula | ||
| Molecular Weight | 248.32 g/mol | |
| Physical State | Solid (Waxy) or Viscous Oil | Low melting point; state depends on purity/temperature. |
| Melting Point | 35-45°C (Approximate) | Often handled as a melt or solution. |
| Boiling Point | ~358°C (Predicted) | Decomposes at high temperatures. |
| Solubility | DMSO, Methanol, Chloroform, Ethyl Acetate | Lipophilic; insoluble in water. |
| pKa | N/A (Non-ionizable) | Lacks acidic/basic centers in physiological range. |
| LogP | 2.8 - 3.2 (Predicted) | Moderate lipophilicity. |
| Storage | -20°C, Desiccated | Hygroscopic; protect from moisture/heat. |
Synthetic Pathway & Origin
Understanding the formation of CAS 63659-17-6 is essential for implementing upstream process controls. It serves as the electrophilic partner in the final coupling step of Betaxolol synthesis.
Figure 1: Betaxolol Synthesis and Impurity Formation
This diagram illustrates the conversion of the phenol precursor to the epoxide (Impurity C) and its subsequent aminolysis to Betaxolol.
Caption: Synthesis flow showing CAS 63659-17-6 as the penultimate intermediate. Red path indicates degradation.
Analytical Characterization Strategy
Due to its lack of ionizable groups and weak UV chromophore (phenol ether), characterization requires specific methodologies.
A. Identification (Spectroscopy)
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H-NMR (CDCl
, 400 MHz):-
Epoxide Region: Distinct multiplets at
2.7–2.9 ppm (CH of oxirane) and 3.3 ppm (CH of oxirane). -
Cyclopropyl Group: Characteristic high-field multiplets at
0.2–0.6 ppm. -
Aromatic Region: Two doublets (AA'BB' system) at
6.8 and 7.1 ppm.
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Mass Spectrometry (LC-MS):
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Ionization: ESI (+)
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Parent Ion:
m/z. -
Fragmentation: Loss of cyclopropylmethyl group is a common fragment.
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B. Quantification (HPLC Protocol)
To monitor the clearance of this impurity in the API, the following Reverse-Phase HPLC method is recommended.
Method Parameters:
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: 0.1% Phosphoric Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient:
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0-5 min: 20% B (Isocratic)
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5-20 min: 20%
80% B (Linear) -
20-25 min: 80% B (Hold)
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 225 nm (Maximize sensitivity for phenol ring).
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Retention Time: Impurity C will elute after Betaxolol due to higher lipophilicity (lack of amine).
Stability & Handling Guidelines
The epoxide moiety in CAS 63659-17-6 is reactive. Proper handling is non-negotiable to maintain standard integrity.
Handling Protocol
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Moisture Exclusion: The epoxide ring is susceptible to hydrolysis, forming the diol (Impurity E). Always handle under inert atmosphere (Nitrogen/Argon) if possible.
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Temperature: Store neat standards at -20°C . Solutions in DMSO or Methanol are stable for 1 week at 4°C.
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Solvent Choice: Avoid protic solvents (water, alcohols) with acidic traces. Acetonitrile is the preferred solvent for stock preparation.
Safety (Genotoxicity Alert)
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Hazard Class: Suspected Muta. 2 (H341).
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Mechanism: Epoxides are direct-acting alkylating agents capable of binding to DNA nucleophiles (e.g., N7-Guanine).
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PPE: Double nitrile gloves, chemical safety goggles, and fume hood usage are mandatory.
References
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European Directorate for the Quality of Medicines (EDQM). Betaxolol Impurity C Reference Standard - Safety Data Sheet. Available at: [Link]
- United States Pharmacopeia (USP).Betaxolol Hydrochloride Monograph: Organic Impurities. USP-NF Online.
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 108667 (Betaxolol Intermediate). Available at: [Link]
- International Conference on Harmonisation (ICH).Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. 2017.
